2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
Overview
Description
Synthesis Analysis The synthesis of derivatives related to “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” often involves steps such as acylation, cyclization, and protection-deprotection strategies. For example, the synthesis of tert-butyloxycarbonyl (Boc) protected amino acids typically employs conditions that preserve the functional integrity of sensitive groups while enabling the introduction of the Boc protecting group. One study described an improved synthesis of a related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, using milder conditions for better selectivity (Badland et al., 2010).
Molecular Structure Analysis The molecular structure of compounds similar to “2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid” is characterized by X-ray crystallography, providing insight into their conformation and stereochemistry. The study of dibenzofuran-based diacids, designed to nucleate β-sheet formation, exemplifies the structural analysis of complex organic molecules (Díaz & Kelly, 1991).
Chemical Reactions and Properties Chemical reactions involving tert-butoxycarbonyl amino acids or their derivatives highlight the versatility and reactivity of these compounds. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate demonstrates complex reaction sequences involving palladium-catalyzed Suzuki reactions, showcasing the compound's role in the synthesis of targeted molecules (Zhang et al., 2022).
Physical Properties Analysis The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. The thermal and crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveal insights into the compound's stability and intermolecular interactions, contributing to the broader knowledge of similar compounds (Singh et al., 2016).
Scientific Research Applications
Mimicking β-Strand and Forming β-Sheetlike Structures
- Unnatural amino acid derivatives, including 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, have been designed to mimic the hydrogen-bonding functionality of one edge of a tripeptide β-strand. These derivatives can form β-sheetlike hydrogen-bonded dimers, contributing to the understanding and design of peptide structures (Nowick et al., 2000).
Nucleating β-Sheet Formation
- Certain derivatives like 4-(N-tert-butyloxycarbonyl-2-aminoethyl)-6-dibenzofuranpropionic acid are synthesized to nucleate antiparallel and parallel β-sheet formation. This is significant for protein engineering and understanding protein folding (Díaz & Kelly, 1991).
Catalyst for N-tert-Butoxycarbonylation of Amines
- The compound plays a role in the efficient and environmentally friendly catalytic process for N-tert-butoxycarbonylation of amines. This is important for protecting amino acids during peptide synthesis (Heydari et al., 2007).
Improved Synthesis Techniques
- Improved synthesis of derivatives like (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid has been achieved, enhancing the efficiency and selectivity of production methods (Badland et al., 2010).
Synthesis and Structural Determination
- The synthesis and structural determination of related compounds, such as Tetrahydro-5-alkyl-N-(tert-butoxycarbonyl)-4H-1,4-oxazine-2-ones, demonstrate the compound’s versatility in forming various chemical structures (Baker et al., 1992).
Production of Epoxy Amino Acids
- Derivatives are used in the production of epoxy amino acids from allylglycines, leading to the formation of hydroxyproline derivatives. This has implications in peptide and drug design (Krishnamurthy et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOFBMUVBIGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373774 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid | |
CAS RN |
122744-78-9 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122744-78-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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